Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N,1-dioxide

Description

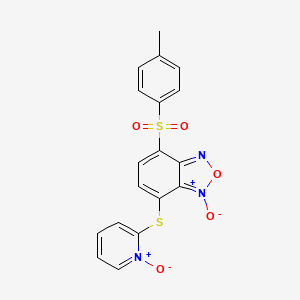

Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N,1-dioxide (CAS: 58131-53-6, molecular formula: C₁₈H₁₃N₃O₄S₂, molecular weight: 399.44 g/mol) is a benzofurazan derivative characterized by a fused benzofurazan core (1,2,5-oxadiazole fused with benzene) substituted with a 4-methylphenylsulfonyl group at position 4 and a 2-pyridinylthio moiety at position 5. The N,1-dioxide configuration enhances its electronic and steric properties, making it relevant in medicinal chemistry and materials science .

These features are critical for interactions with biological targets, such as enzymes or viral proteins, as seen in related benzofurazan derivatives with antiviral activity .

Properties

CAS No. |

58131-58-1 |

|---|---|

Molecular Formula |

C18H13N3O5S2 |

Molecular Weight |

415.4 g/mol |

IUPAC Name |

7-(4-methylphenyl)sulfonyl-3-oxido-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazol-3-ium |

InChI |

InChI=1S/C18H13N3O5S2/c1-12-5-7-13(8-6-12)28(24,25)15-10-9-14(18-17(15)19-26-21(18)23)27-16-4-2-3-11-20(16)22/h2-11H,1H3 |

InChI Key |

RZZUPOIYDYFXCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C3=[N+](ON=C23)[O-])SC4=CC=CC=[N+]4[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N,1-dioxide

Overview of Benzofurazan Derivative Synthesis

Benzofurazan derivatives are generally synthesized by functionalizing the benzofurazan core through substitution reactions, oxidation, and coupling with heterocyclic moieties. The presence of sulfonyl and pyridinylthio groups suggests that sulfonylation and thiolation reactions are key steps in the preparation of this compound. The N,1-dioxide functionality indicates oxidation steps targeting the nitrogen and oxygen atoms in the benzofurazan ring.

Synthetic Routes Relevant to the Target Compound

Although direct literature detailing the exact preparation of this compound is limited in publicly accessible databases, the synthesis can be inferred from related benzofurazan and benzofuran derivative methodologies:

Sulfonylation of Benzofurazan Core

- Starting from benzofurazan, sulfonylation at positions 4 and/or 7 is typically achieved by reaction with arylsulfonyl chlorides such as 4-methylphenylsulfonyl chloride under basic conditions. This introduces the (4-methylphenyl)sulfonyl substituent via nucleophilic aromatic substitution or electrophilic aromatic substitution mechanisms.

Introduction of Pyridinylthio Group

- The 7-position substitution with a 2-pyridinylthio moiety is commonly accomplished by nucleophilic substitution, where a suitable leaving group (e.g., halogen) on the benzofurazan ring is displaced by a thiolate anion derived from 2-mercaptopyridine or a related pyridinylthiol precursor.

Oxidation to N,1-Dioxide

- Oxidation of the benzofurazan nitrogen and adjacent oxygen to form N- and 1-oxides is generally carried out using strong oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions. This step ensures the formation of the N-oxide and 1-oxide functionalities, which are critical for the compound's biological activity and chemical stability.

Example Experimental Procedure from Related Literature

A related benzofuran derivative with heterocyclic substitution was synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) as reported in a 2012 study, which can be adapted for pyridinylthio substitution:

- A polystyrene-supported selanylmethyl-4-(prop-2-ynyloxy)-5,7-dibenzoyl-2,3-dihydro-benzofuran intermediate was suspended in DMSO.

- Under nitrogen atmosphere, CuSO4·5H2O and ascorbic acid were added as catalysts.

- 4-Azidopyridine was introduced to effect the cycloaddition at 60°C for 15 hours.

- The resin was filtered and washed thoroughly with water, THF, DMF, and mixtures thereof to purify the product.

Though this method targets triazole-linked pyridine derivatives, it illustrates the use of copper catalysis and heterocyclic substitution applicable to benzofurazan derivatives.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Sulfonylation | 4-Methylphenylsulfonyl chloride, base | Introduce (4-methylphenyl)sulfonyl groups |

| 2 | Thiolation | 2-Mercaptopyridine or pyridinylthiol, base | Attach 2-pyridinylthio group at position 7 |

| 3 | Oxidation | m-CPBA or H2O2, controlled temperature | Form N-oxide and 1-oxide functionalities |

| 4 | Purification | Filtration, washing with solvents | Isolate pure compound |

Research Outcomes and Analytical Data

Physicochemical Properties

- Molecular formula: C20H16N2O6S2

- Molecular weight: 444.5 g/mol

- XLogP3-AA: 3.7 (indicating moderate lipophilicity)

- Hydrogen bond acceptors: 7

- Rotatable bonds: 4

- Topological polar surface area: 137 Ų

- Exact monoisotopic mass: 444.04497858 Da

These properties are consistent with a molecule containing multiple sulfonyl and oxidized nitrogen functionalities, affecting solubility and reactivity.

Structural Confirmation

Catalytic and Synthetic Strategy Insights

- Transition-metal catalysis, especially copper-based catalysts, is widely employed in the construction of benzofuran and benzofurazan derivatives with heterocyclic substituents.

- Recent advances (2021-2023) emphasize copper-catalyzed coupling reactions, oxidative cyclizations, and selective oxidations to achieve complex benzofurazan structures with high yields and regioselectivity.

Chemical Reactions Analysis

Types of Reactions

Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can lead to the formation of different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions would vary depending on the specific reaction, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Benzofurazan derivatives exhibit notable antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains. For instance, a study demonstrated that specific substitutions on the benzofurazan structure enhanced its antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro studies indicate that Benzofurazan derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. For example, a derivative with a specific sulfonyl substitution showed increased cytotoxicity against human cancer cell lines compared to standard chemotherapeutics .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of benzofurazan derivatives. These compounds are being explored for their ability to modulate neuroinflammatory processes and protect neuronal cells from oxidative stress. Studies suggest that they may play a role in mitigating neurodegenerative diseases by inhibiting neurotoxic pathways .

Fluorescence Spectroscopy Applications

Fluorogenic Reagents Development

Benzofurazan compounds are extensively used as fluorogenic reagents in analytical chemistry. The substituents at the 4- and 7-positions significantly affect their fluorescence characteristics, making them suitable for detecting various analytes. For example, a study investigated the effects of different substituents on fluorescence intensity and emission wavelengths, leading to the development of highly sensitive reagents for amino acid analysis .

Biological Imaging

Due to their fluorescent properties, benzofurazan derivatives are being developed for use in biological imaging techniques. Their ability to selectively bind to specific biomolecules allows for real-time visualization of cellular processes under fluorescence microscopy. This application is particularly valuable in tracking drug delivery systems and studying cellular interactions .

Materials Science Applications

Polymer Chemistry

Benzofurazan derivatives are being incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research indicates that adding these compounds can improve the performance of polymers used in electronic devices and coatings .

Sensors Development

The unique electronic properties of benzofurazan compounds make them suitable candidates for sensor applications. They can be utilized in developing sensors for detecting environmental pollutants or biological markers due to their high sensitivity and selectivity .

Case Studies

Mechanism of Action

The mechanism of action of Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N,1-dioxide would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in the Benzofurazan Family

Key comparisons include:

Key Insights :

- The target compound’s sulfonyl group enhances solubility and target affinity compared to non-sulfonylated analogues like Benzofurazan 5 .

Non-Benzofurazan Analogues with Sulfonyl/Dioxide Motifs

Compounds with sulfonyl or 1,1-dioxide groups exhibit overlapping bioactivity profiles:

Key Insights :

- 1,2-Benzothiazine 1,1-dioxides share the 1,1-dioxide configuration but lack the fused oxadiazole ring, reducing their π-deficient character and altering reactivity .

- Benzothiadiazine sulfonamides highlight the importance of sulfonamide groups in drug design, though their larger substituents may limit bioavailability compared to the target compound .

Triazole-Thione Derivatives

| Compound | Core Structure | Biological Activity | Key Contrast | Reference |

|---|---|---|---|---|

| Triazole-thione derivatives | 1,2,4-Triazole-3-thione | Antimicrobial, cytotoxic | Five-membered triazole vs. fused benzofurazan |

Research Findings and Mechanistic Implications

- Antiviral Potential: Benzofurazan derivatives like the target compound and 7e inhibit influenza A via mechanisms possibly involving viral entry or replication machinery. The pyridinylthio group may disrupt viral capsid assembly through thiol-mediated interactions.

- Synthetic Challenges : The sulfonyl and pyridinylthio substituents necessitate multi-step synthesis, contrasting with simpler benzothiazine dioxides prepared via one-pot reactions .

- Crystallographic Data : While the target compound’s structure is confirmed , related benzothiazine dioxides exhibit intramolecular hydrogen bonding and π-π stacking, suggesting similar stabilization in the target molecule .

Biological Activity

Benzofurazan derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article focuses on the compound Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N,1-dioxide, exploring its biological activity through various studies and findings.

Chemical Structure and Properties

The compound under discussion is characterized by the following chemical structure:

- Chemical Formula : CHNOS

- Molecular Weight : 432.47 g/mol

This compound features a benzofurazan core substituted with a sulfonyl group and a pyridinylthio moiety, which may influence its biological activity.

Reactive Oxygen Species (ROS) Generation

One of the critical mechanisms through which benzofurazan derivatives exert their biological effects is the generation of reactive oxygen species (ROS). For instance, studies indicate that related compounds can participate in redox-cycling, rapidly producing ROS in the presence of molecular oxygen. This activity is associated with oxidative stress and can lead to cytotoxicity in cancer cells .

Antitumor Activity

Benzofurazan derivatives have shown promising antitumor properties. The compound NBF-SPh (7-nitro-4-(phenylthio)benzofurazan), a related analog, demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways and enhancing ROS production . The toxicity was evaluated using IC values, revealing effective concentrations that lead to cell death.

Case Studies and Research Findings

A summary of relevant studies highlights the biological activity of benzofurazan derivatives:

- Anticancer Activity :

-

Cytotoxicity Assessment :

- Table 1: Cytotoxicity Data

| Compound | IC (µM) | Cancer Cell Lines | Normal Cell Lines |

|----------|------------------|-------------------|-------------------|

| 2a | >100 | MCF-7 (31.0 ± 2.6)| >100 |

| 2b | 86.6 ± 6.8 | HuTu 80 (34.2 ± 3.0)| >100 |

| 2c | >100 | M-HeLa (21.8 ± 1.7)| >100 |

- Table 1: Cytotoxicity Data

- Mechanistic Insights :

Antimicrobial Activity

In addition to anticancer properties, benzofurazan derivatives have shown antimicrobial effects. Compounds containing benzofuran structures exhibited significant inhibition against various bacterial strains, suggesting potential applications in treating infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzofurazan, 4-((4-methylphenyl)sulfonyl)-7-(2-pyridinylthio)-, N,1-dioxide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzofurazan core. Key steps include sulfonylation at position 4 using 4-methylbenzenesulfonyl chloride under anhydrous conditions and thioether formation at position 7 with 2-mercaptopyridine. Refluxing in aprotic solvents (e.g., DMF or DCM) with catalytic bases (e.g., triethylamine) is critical. Purification requires gradient column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol/water mixtures to achieve >95% purity. Contamination by nitro-reduction byproducts should be monitored via TLC and HPLC .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridinylthio groups).

- IR Spectroscopy : Validate sulfonyl (S=O, ~1330 cm⁻¹) and N-oxide (~1250 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Ensure molecular ion consistency with the formula C₁₈H₁₅N₃O₃S₂.

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereoelectronic effects using SHELXL .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Prioritize assays aligned with its structural analogs (e.g., benzofurazan derivatives with ROS-generating or enzyme-inhibitory properties):

- ROS Detection : Use DCFH-DA fluorescence in cancer cell lines (e.g., HeLa) to quantify superoxide/hydrogen peroxide generation .

- Enzyme Inhibition : Screen against GST isoforms (e.g., GSTP1-1) via competitive binding assays with glutathione conjugates .

- Cytotoxicity : MTT assays with IC₅₀ determination in p53-wild-type vs. p53-null cells to assess pathway specificity .

Advanced Research Questions

Q. How does the compound’s redox-cycling behavior influence its mechanism of action in different cellular contexts?

- Methodological Answer : Electrochemical studies (cyclic voltammetry) reveal that the nitro group and sulfonyl-thioether moieties enable single-electron transfers, promoting O₂ reduction to superoxide (O₂•⁻) and H₂O₂. This redox-cycling is pH-dependent and amplifies oxidative stress in hypoxic tumor microenvironments. However, in cells with high glutathione (GSH) levels, competitive conjugation via GSTs may reduce ROS generation, necessitating dual-mechanism models .

Q. What strategies resolve contradictions between its reported ROS-mediated cytotoxicity and GST-dependent detoxification pathways?

- Methodological Answer : Employ genetic and pharmacological perturbations:

- GST Knockout Models : Use CRISPR/Cas9-modified cells to isolate ROS-specific effects.

- Inhibitor Coadministration : Combine with GSH synthesis inhibitors (e.g., BSO) to amplify oxidative stress.

- Time-Course Transcriptomics : Track early ROS-responsive genes (e.g., NRF2 targets) versus late apoptosis markers (e.g., caspase-3 activation) .

Q. How can computational modeling optimize its binding to MDM2/MDMX for p53 stabilization in cancer therapy?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of MDM2 (PDB: 1T4E) to identify critical interactions:

- The sulfonyl group may form hydrogen bonds with Lys94 and His96.

- Pyridinylthio’s sulfur could coordinate with hydrophobic pockets.

- Validate predictions via SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

- Methodological Answer : The compound’s flexibility (rotatable sulfonyl and thioether bonds) and propensity for twinning complicate crystallization. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.